molecular formula C21H28N2O3 B7979849 (R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate

(R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B7979849
M. Wt: 356.5 g/mol
InChI Key: AZGARKDKPWEIFE-IBGZPJMESA-N
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Description

®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, an aminophenethyl moiety, and a hydroxy-phenylethyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps, starting with the preparation of the aminophenethyl and hydroxy-phenylethyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:

    Formation of Aminophenethyl Intermediate: This step often involves the reaction of a phenethylamine derivative with a suitable protecting group to form the aminophenethyl intermediate.

    Formation of Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylethyl alcohol derivative with a suitable protecting group to form the hydroxy-phenylethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the aminophenethyl and hydroxy-phenylethyl intermediates under specific conditions, such as the presence of a coupling reagent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamines: Compounds with a phenethylamine backbone, such as dopamine and norepinephrine.

    Carbamates: Compounds with a carbamate functional group, such as carbaryl and fenobucarb.

Uniqueness

®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(4-aminophenyl)-2-hydroxyethyl]-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-7-5-4-6-8-16)15-19(24)17-9-11-18(22)12-10-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGARKDKPWEIFE-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)C[C@@H](C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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